Distinct Binding Pocket Overlap: TT-OAD2 vs. LY3502970 vs. PF-06882961
TT-OAD2 binds to a unique pocket within the GLP-1 receptor that differs substantially from those occupied by other non-peptide agonists. Structural comparison of TT-OAD2, LY3502970 (orforglipron), and PF-06882961 (danuglipron) reveals that only three amino acid residues interact with all three compounds, 13 residues interact with two of the three, and 22 residues interact exclusively with one compound only [1]. TT-OAD2 adopts a U-shaped conformation within the receptor helical bundle, making contact with transmembrane helices 1-3 and 7, a binding pose distinct from the deeper orthosteric site engaged by peptide agonists [2].
| Evidence Dimension | Number of shared GLP-1R binding residues among three non-peptide agonists |
|---|---|
| Target Compound Data | TT-OAD2 shares only 3 residues with both LY3502970 and PF-06882961 |
| Comparator Or Baseline | Full structural comparison of TT-OAD2, LY3502970, PF-06882961 |
| Quantified Difference | 22 residues are compound-specific (interact with only one of the three) |
| Conditions | Structural analysis based on published cryo-EM and X-ray crystallography data |
Why This Matters
This minimal binding pocket overlap means that experimental results obtained with TT-OAD2 cannot be extrapolated to other non-peptide GLP-1R agonists, mandating compound-specific selection for research studies.
- [1] Synapse Database. TT-OAD2 Drug Target Profile: GLP-1R. Accessed 2026. View Source
- [2] Zhao P, Liang YL, Belousoff MJ, et al. Activation of the GLP-1 receptor by a non-peptidic agonist. Nature. 2020;577(7790):432-436. View Source
